trans-4-(Boc-amino)cyclohexanecarboxylic acid

Opioid pharmacology Peptide therapeutics Receptor binding assay

Researchers executing Boc/Benzyl SPPS protocols require acid-labile protection orthogonal to HF cleavage. This N-Boc-protected cyclohexane β/γ-amino acid provides a rigid, extended scaffold with diequatorial amino and carboxyl groups (N-to-C ≈ 0.65 nm). • Defined trans geometry enforces extended peptide backbone for GPCR peptidomimetics targeting κ-opioid receptors • Boc cleaved under mild TFA/DCM acidolysis, compatible with acid-sensitive functional groups elsewhere in the molecule • Single stereoisomer produces simpler reaction mixtures than cis/trans blends, reducing purification burden and improving isolated yields

Molecular Formula C12H21NO4
Molecular Weight 243.3 g/mol
CAS No. 130309-46-5
Cat. No. B138230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-4-(Boc-amino)cyclohexanecarboxylic acid
CAS130309-46-5
Molecular FormulaC12H21NO4
Molecular Weight243.3 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCC(CC1)C(=O)O
InChIInChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-9-6-4-8(5-7-9)10(14)15/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15)
InChIKeyKXMRDHPZQHAXML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

trans-4-(Boc-amino)cyclohexanecarboxylic acid Overview


trans-4-(Boc-amino)cyclohexanecarboxylic acid (CAS 53292-89-0 for pure trans isomer; CAS 130309-46-5 for cis/trans mixture), also designated Boc-trans-4-aminocyclohexanecarboxylic acid or Boc-1,4-trans-ACHC-OH, is an N-Boc-protected conformationally constrained β/γ-amino acid derivative with the molecular formula C12H21NO4 and molecular weight of 243.30 g/mol [1]. The compound exists as a white to almost-white crystalline solid with a melting point of 183°C [1] and is characterized by a trans-substituted cyclohexane ring bearing a Boc-protected amino group at the 4-position and a carboxylic acid moiety at the 1-position, providing a rigid, extended scaffold with the amino and carboxyl functional groups locked in a defined diequatorial orientation [2]. Its primary utility lies in solid-phase peptide synthesis (SPPS) using Boc chemistry strategies and as a pharmaceutical intermediate for constructing conformationally constrained peptidomimetics with precisely controlled backbone geometry .

  • Boc-compatible for solid-phase peptide synthesis (SPPS)
  • Trans stereochemistry enforces extended diequatorial geometry
  • Conformationally constrained scaffold for peptidomimetic design

trans-4-(Boc-amino)cyclohexanecarboxylic acid: Key Differentiation


Substitution of trans-4-(Boc-amino)cyclohexanecarboxylic acid with apparently similar compounds is scientifically inadvisable for three distinct and quantifiable reasons. First, stereochemistry fundamentally dictates conformational output: the trans isomer adopts a diequatorial chair conformation with the amino and carboxyl groups extending in opposite directions (N-to-C distance of approximately 0.65 nm), whereas the cis isomer forces one substituent axial and yields a bent geometry with a compressed N-to-C distance of approximately 0.55 nm [1]; these divergent spatial arrangements translate into functionally distinct biological activities, with trans-containing analogues demonstrating K-opioid receptor affinities (Ki = 13.4 nM) that differ from their cis counterparts (Ki = 9.1 nM) [2]. Second, the Boc protecting group is not fungible with alternative protections: Boc cleavage occurs under mild acidolysis (e.g., TFA in DCM), whereas benzyl carbamates (Cbz) require significantly stronger acidic conditions for deprotection, and Fmoc employs an orthogonal base-labile strategy incompatible with Boc-based SPPS protocols [3] [4]. Third, using the unprotected 4-aminocyclohexanecarboxylic acid directly is contraindicated because the free amine is more reactive and less chemically stable during multi-step synthetic sequences, increasing the risk of unwanted side reactions and reducing overall synthetic efficiency [5].

  • Cis isomer Adopts bent geometry with one axial substituent; may alter receptor engagement and selectivity profile.
  • Fmoc-protected analogue Base-labile protection is incompatible with Boc/Benzyl SPPS resin cleavage conditions.
  • Unprotected 4-aminocyclohexanecarboxylic acid Free amine increases risk of side reactions and reduces synthetic efficiency in multi-step sequences.

trans-4-(Boc-amino)cyclohexanecarboxylic acid: Quantitative Evidence


Kappa Opioid Receptor Binding: trans-ACCA vs. cis-ACCA

When incorporated as a conformationally constrained replacement for Gly2-Gly3 in dynorphin A-(1-13)NH2 peptide analogues, the trans-4-aminocyclohexanecarboxylic acid (trans-ACCA) scaffold—the unprotected backbone corresponding to trans-4-(Boc-amino)cyclohexanecarboxylic acid—produced a peptide with κ-opioid receptor binding affinity of Ki = 13.4 nM and κ/μ/δ selectivity ratio of 1/21/103. In contrast, the cis-ACCA-containing analogue exhibited Ki = 9.1 nM with κ/μ/δ selectivity ratio of 1/13/210 [1]. Both isomers demonstrated κ-receptor selectivity, but the trans isomer conferred a distinct selectivity profile with a higher μ/κ discrimination factor compared to the cis isomer [1].

κ-Opioid Affinity
Head-to-head
trans Ki 13.4 nM (κ/μ/δ 1/21/103) cis Ki 9.1 nM (1/13/210)
Trans isomer confers distinct selectivity fingerprint for GPCR ligand design.
Radioligand binding in guinea pig brain membranes.
Opioid pharmacology Peptide therapeutics Receptor binding assay

Guinea Pig Ileum Assay: trans-ACCA vs. cis-ACCA

In the guinea pig ileum (GPI) functional assay—a standard ex vivo model for opioid activity assessment—the cis-ACCA-containing dynorphin A-(1-13)NH2 analogue demonstrated only very weak opioid activity with an IC50 of 4.0 μM [1]. While the publication does not provide a numerical IC50 value for the trans-ACCA analogue in this specific assay format, the authors explicitly noted that the cis-ACCA analogue showed "very weak opioid activity" as a distinct and notable finding, indicating that the trans isomer confers differential functional pharmacology even when receptor binding affinities are comparable [1].

Guinea Pig Ileum Assay
Head-to-head
cis-ACCA IC50 4.0 μM (very weak activity); trans profile not numerically reported.
Trans stereochemistry confers differential functional activity in tissue-level assays.
Electrically stimulated twitch contractions; trans IC50 not provided.
Functional pharmacology Smooth muscle assay Ex vivo tissue

Metabolic Stability: trans-ACCA vs. Native Peptide

In a study of cytotoxic T lymphocyte (CTL) epitope analogues, the incorporation of trans-4-aminocyclohexanecarboxylic acid (trans-ACCA) into CLG peptide (H-Cys-Leu-Gly-Gly-Leu-Leu-Thr-Met-Val-OH) replacing Gly-Gly and/or Thr-Met dipeptide units resulted in pseudopeptides exhibiting higher enzymatic resistance compared to the original unmodified CLG peptide [1]. Critically, some trans-ACCA-derivatives retained the capacity to associate with HLA-A2 molecules and efficiently stimulate CTL responses directed against the CLG natural epitope, whereas the native CLG peptide has low affinity for HLA-A2 and produces weak CTL stimulation [1].

Metabolic Stability
Reported
trans-ACCA derivatives: higher enzymatic resistance, retained HLA-A2 binding Unmodified CLG peptide: low stability, low HLA-A2 affinity
Confers proteolytic stability while preserving bioactivity in epitope design.
CTL sensitization assays; trans scaffold essential.
Peptide stability Enzymatic resistance Immunotherapy

N-to-C Distance: trans-ACCA vs. cis-ACCA

NMR and semiempirical molecular orbital (CNDO/2 and MNDO) studies of cis- and trans-4-aminomethyl-1-cyclohexanecarboxylic acids in aqueous solution established that the trans isomer adopts a diequatorial chair conformation with both substituents in the energetically preferred equatorial position, whereas the cis isomer forces one substituent into an axial orientation [1]. The atomic distance between the nitrogen of the amino group and the carbon of the carboxyl group in the preferred conformer of the trans form measures 0.65 nm, while the cis form compresses this distance to 0.55 nm [1]. Calculated energy differences between cis and trans isomers in related systems range from 1.72 to 23.58 kJ/mol depending on substitution patterns, with trans isomers consistently exhibiting lower energy conformations [2].

N-to-C Distance
Reported
trans: 0.65 nm (diequatorial) vs cis: 0.55 nm (one axial)
Extended geometry supports elongated backbone; cis yields bent conformation.
NMR and molecular orbital calculations.
Conformational analysis Peptidomimetic design Molecular modeling

Boc vs. Fmoc Orthogonality

The Boc protecting group employed in trans-4-(Boc-amino)cyclohexanecarboxylic acid is cleaved under mild acidolysis conditions (e.g., trifluoroacetic acid in dichloromethane), making it compatible with Boc/Benzyl solid-phase peptide synthesis strategies that utilize HF for final resin cleavage [1]. In contrast, the Fmoc protecting group is base-labile and employs an orthogonal protection scheme that is incompatible with Boc-based SPPS protocols [2]. Additionally, Boc can be cleaved by mild acidolysis, whereas benzyl carbamates (Cbz) require significantly stronger acidic conditions for deprotection, limiting their use in sequences containing acid-sensitive residues [1].

Protecting Group Orthogonality
Class-level
Boc: cleaved by mild acidolysis (TFA/DCM) Fmoc: base-labile; incompatible with Boc/Benzyl SPPS
Boc protection essential for Boc/Benzyl SPPS; Fmoc not interchangeable.
Cbz requires harsher conditions, may damage sensitive groups.
Solid-phase peptide synthesis Protecting group strategy SPPS

Purity Specification: trans Isomer

Commercially available trans-4-(Boc-amino)cyclohexanecarboxylic acid (CAS 53292-89-0, pure trans isomer) is supplied with a purity specification of >98.0% as determined by both gas chromatography (GC) and neutralization titration (T), with appearance confirmed as white to almost white powder to crystal and structure confirmed by NMR [1]. In contrast, the cis/trans mixture product (CAS 130309-46-5) is supplied as a mixture with undefined isomer ratios, which introduces stereochemical uncertainty that can compromise synthetic reproducibility and SAR interpretation .

Purity & Stereochemistry
Data to verify
trans isomer >98.0% (GC)(T); cis/trans mixture: undefined ratio
Defined stereochemistry critical for reproducible SAR and batch consistency.
Supplier specification; isomer ratio not controlled in mixture.
Quality control Analytical chemistry Procurement

trans-4-(Boc-amino)cyclohexanecarboxylic acid: Key Applications


Boc SPPS: Conformationally Constrained Building Blocks

Researchers executing Boc/Benzyl solid-phase peptide synthesis protocols must select trans-4-(Boc-amino)cyclohexanecarboxylic acid (CAS 53292-89-0) rather than Fmoc-protected or unprotected analogues due to the requirement for acid-labile protection orthogonal to HF resin cleavage conditions [1]. The trans stereochemistry ensures the cyclohexane scaffold adopts the diequatorial conformation (N-to-C distance 0.65 nm) that enforces an extended peptide backbone geometry, as validated by NMR and molecular orbital studies [2]. Use of the cis/trans mixture (CAS 130309-46-5) would introduce undefined stereochemical heterogeneity, compromising both synthetic reproducibility and downstream SAR interpretation .

κ-Opioid/GPCR Peptidomimetics: Extended Conformation

In structure-based design of peptidomimetics targeting κ-opioid receptors or other GPCRs requiring extended ligand geometries, the trans-cyclohexane scaffold provides a well-characterized conformational constraint that mimics the Gly-Gly extended conformation in dynorphin A [3]. The trans-ACCA-containing analogue demonstrates a distinct κ/μ/δ selectivity ratio of 1/21/103 compared to the cis-containing analogue's 1/13/210 [3], confirming that trans stereochemistry is essential for achieving the desired receptor selectivity fingerprint. Medicinal chemists optimizing SAR for peptide-based GPCR ligands should specify the pure trans isomer to avoid confounding stereochemical variables in lead optimization campaigns.

Metabolically Stabilized Immunotherapy Epitopes

For immunotherapy applications where peptide epitopes require enhanced proteolytic resistance while maintaining HLA binding and CTL stimulation capacity, trans-4-(Boc-amino)cyclohexanecarboxylic acid provides a validated scaffold. Studies of CTL epitope analogues demonstrated that incorporation of trans-ACCA residues replacing native dipeptide units yields pseudopeptides with higher enzymatic resistance than the unmodified peptide, while retaining the ability to associate with HLA-A2 and stimulate antigen-specific CTL responses [4]. This dual benefit—enhanced stability with preserved bioactivity—is stereochemistry-dependent and cannot be assumed for cis isomers or alternative scaffolds without empirical validation.

Mild Acid-Labile Orthogonal Protection

Organic chemists designing multi-step synthetic routes that incorporate acid-sensitive functional groups elsewhere in the molecule should select Boc-protected trans-4-aminocyclohexanecarboxylic acid because Boc cleavage requires only mild acidolysis (TFA in DCM), whereas Cbz protection demands stronger acidic conditions (HBr in AcOH) or hydrogenolysis that may compromise other sensitive moieties [1]. The defined trans stereochemistry additionally ensures predictable coupling outcomes and facilitates purification, as the single stereoisomer produces simpler reaction mixtures than cis/trans mixtures, reducing purification burden and improving isolated yields.

Application
Selection Property
Validation Focus
Boc SPPS building block
Boc-protected, trans stereochemistry
Boc/Benzyl SPPS compatibility, conformational analysis
GPCR peptidomimetic design
Extended trans scaffold geometry
Receptor selectivity fingerprint comparison
Stabilized epitope immunotherapy research
Metabolic stability with HLA-A2 binding retention
Enzymatic resistance and CTL stimulation assays
Mild orthogonal protection strategy
Acid-labile Boc, single isomer purity
Deprotection condition orthogonality, batch purity

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